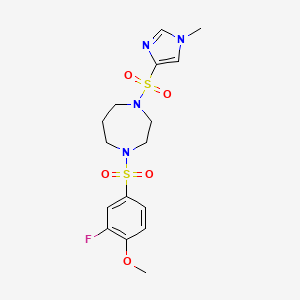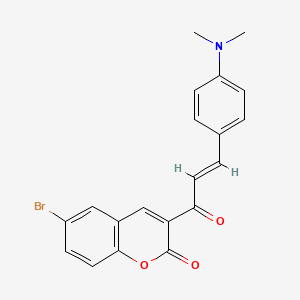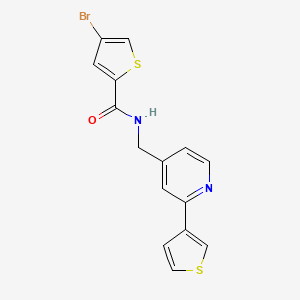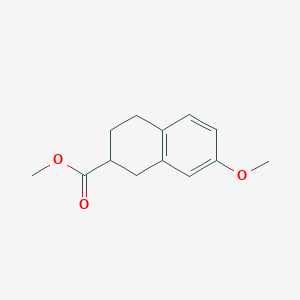
1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H21FN4O5S2 and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality 1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
Polymer-based materials incorporating sulfonated units, similar to the functional groups in the specified compound, have been extensively studied for their application as proton exchange membranes (PEMs) in fuel cells. These materials have shown good proton conductivity and thermal stability, making them suitable for fuel cell applications. Such PEMs can operate under reduced humidity conditions, enhancing the efficiency and durability of fuel cells, which are crucial for renewable energy technologies (Kim et al., 2008).
Synthesis of Azides and Diazocompounds
Imidazole-1-sulfonyl azide hydrochloride has been reported as an efficient, inexpensive, and shelf-stable reagent for the synthesis of azides and diazocompounds. This suggests the potential of structurally related compounds in facilitating diazo transfer reactions, which are valuable in synthetic organic chemistry for the preparation of various functional materials and pharmaceuticals (Goddard-Borger & Stick, 2007).
Polymer Electrolytes
The incorporation of sulfonated aryl ether sulfone and imidazole units into polymers can lead to materials with high ionic conductivity. Such polymers are of interest for applications in energy storage and conversion devices, including batteries and supercapacitors. The presence of fluoro and methoxy substituents may further influence the polymer's physical and chemical properties, potentially leading to materials with improved electrochemical performance and stability (Xu et al., 2013).
Organic Synthesis
Compounds containing sulfonyl and diazepane units have been explored for their utility in organic synthesis, particularly in multicomponent reactions and intramolecular nucleophilic substitutions. These reactions offer a convergent approach to synthesizing complex molecules, including pharmaceuticals and materials with specific functional properties (Banfi et al., 2007).
Coordination Chemistry
Structurally related compounds have been investigated for their ability to coordinate with metal centers, leading to the formation of novel metal complexes. Such complexes can exhibit unique properties useful in catalysis, materials science, and the study of metal-ligand interactions in various chemical processes (Bermejo et al., 2000).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O5S2/c1-19-11-16(18-12-19)28(24,25)21-7-3-6-20(8-9-21)27(22,23)13-4-5-15(26-2)14(17)10-13/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKBLKFXYWBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)
![3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2582203.png)
![N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2582204.png)

![Spiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2582208.png)
![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2582210.png)
![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)

![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)



